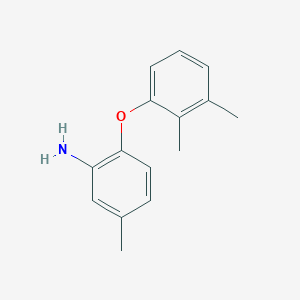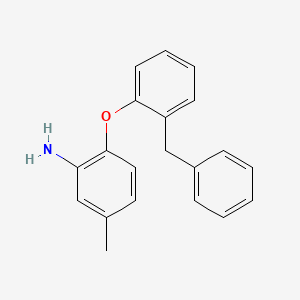
2-(2-Chlorophenoxy)-5-methylaniline
Descripción general
Descripción
2-(2-Chlorophenoxy)-5-methylaniline, commonly referred to as 2CPM, is a synthetic phenol compound that has been studied for its potential applications in scientific research. The compound is widely used as a reagent in organic synthesis, as well as a substrate for enzymatic reactions. 2CPM has also been studied for its potential to act as a substrate in drug discovery, as well as its potential to act as a drug target.
Aplicaciones Científicas De Investigación
2CPM has been studied for its potential applications in scientific research. The compound has been used as a substrate for enzymatic reactions, as well as a reagent in organic synthesis. It has also been studied as a potential drug target, as well as a substrate for drug discovery. Additionally, 2CPM has been studied for its potential to act as a fluorescent probe, as well as its potential to be used as a biomarker in medical imaging.
Mecanismo De Acción
2CPM is believed to act as an inhibitor of several enzymes, including tyrosinase, monoamine oxidase, and cyclooxygenase. Additionally, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2CPM has been studied for its potential to act as an antioxidant, as well as its potential to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to act as an anti-cancer agent, as well as its potential to act as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is a relatively inexpensive compound, making it an attractive reagent for use in research. The main limitation of 2CPM is that it is not water-soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
2CPM has potential applications in a variety of fields, including drug discovery, medical imaging, and enzymatic reactions. Additionally, it has potential applications in the field of nutrition, as it has been studied for its potential to act as an antioxidant and anti-inflammatory agent. Additionally, it has potential applications in the field of biochemistry, as it has been studied for its potential to act as a fluorescent probe and biomarker. Finally, it has potential applications in the field of organic synthesis, as it is a relatively inexpensive and stable reagent.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVDQRNGHKDDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



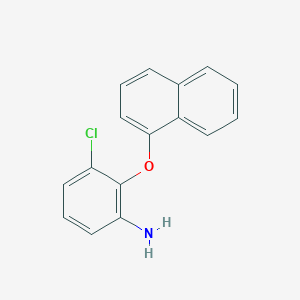

![2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B3173099.png)
![2-([1,1'-Biphenyl]-4-yloxy)-5-chloroaniline](/img/structure/B3173106.png)

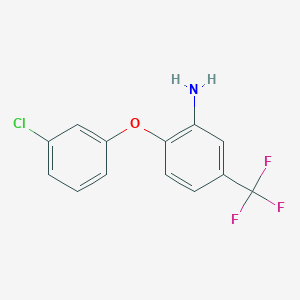
![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)
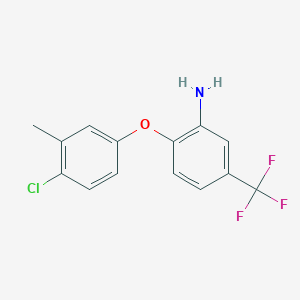
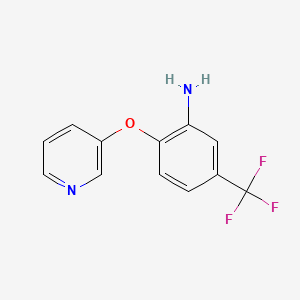

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173148.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline](/img/structure/B3173154.png)
